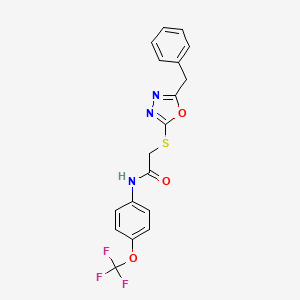

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

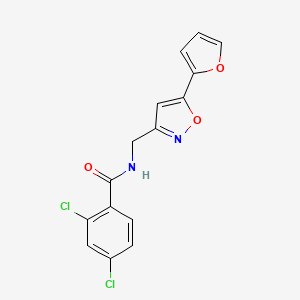

The compound “2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides . It is synthesized as an alkaline phosphatase inhibitor .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. Phenyl acetic acid is converted into 5-benzyl-1,3,4-oxadiazole-2-thione. This intermediate oxadiazole is then reacted with chloroacetyl derivatives of phenols and anilines derivatives to afford the title oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound is derived from its parent compounds, which include phenyl acetic acid, 5-benzyl-1,3,4-oxadiazole-2-thione, and chloroacetyl derivatives of phenols and anilines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of phenyl acetic acid into 5-benzyl-1,3,4-oxadiazole-2-thione, followed by a reaction with chloroacetyl derivatives of phenols and anilines .Applications De Recherche Scientifique

Antibacterial Activity

1,3,4-Oxadiazole derivatives, including the compound , exhibit antibacterial properties. Researchers have investigated their effectiveness against various bacterial strains, making them potential candidates for novel antibiotics .

Antifungal Properties

The same class of compounds has also demonstrated antifungal activity. Scientists have explored their efficacy against fungal pathogens, which could lead to the development of new antifungal drugs .

Analgesic and Anti-Inflammatory Effects

Compounds containing the 1,3,4-oxadiazole core have shown promise as analgesics (pain relievers) and anti-inflammatory agents. These properties make them relevant for pain management and inflammation-related conditions .

Antiviral Potential

Researchers have investigated the antiviral activity of 1,3,4-oxadiazole derivatives. These compounds may inhibit viral replication or entry, making them valuable in the fight against viral infections .

Anticancer Properties

The compound’s structure suggests potential anticancer activity. It may interfere with cancer cell growth, making it an interesting target for further study in oncology .

Cardiovascular Applications

Some 1,3,4-oxadiazole derivatives exhibit antihypertensive properties, which could be beneficial for managing cardiovascular conditions. These compounds may help regulate blood pressure .

Mécanisme D'action

Target of Action

The primary target of this compound is the human alkaline phosphatase (ALP) enzyme . ALP is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. The enzyme plays a significant role in various biological functions, including bone mineralization and the dephosphorylation of proteins, nucleotides, and alkaloids .

Mode of Action

The compound interacts with the ALP enzyme in a non-competitive mode of binding As a result, the compound changes the enzyme’s conformation, reducing its activity .

Biochemical Pathways

The compound’s interaction with the ALP enzyme affects the phosphorylation state of various molecules within the cell. By inhibiting the activity of ALP, the compound can potentially influence numerous biochemical pathways, particularly those involving the regulation of phosphate groups .

Result of Action

The compound exhibits good to excellent inhibitory activity against the ALP enzyme . In particular, one derivative of the compound displayed potent activity with an IC50 value of 0.420 ± 0.012 µM, which is significantly lower than the IC50 value of the standard (KH2PO4), which was 2.80 µM . This indicates that the compound is effective in inhibiting the activity of the ALP enzyme.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound was found to bind with the grooves of DNA, revealing significant strength of the compound-DNA complex . This suggests that the compound may interact with the cellular environment and potentially influence gene expression.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-14-8-6-13(7-9-14)22-15(25)11-28-17-24-23-16(26-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYJCQLIVZQIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)

![Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2443794.png)

![N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443796.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2443799.png)

![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)

![1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2443805.png)

![(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2443813.png)